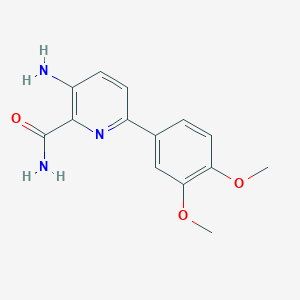
N-(Prop-2-YN-1-YL)perylene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-YN-1-YL)perylene-3-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)perylene-3-carboxamide typically involves the reaction of perylene-3-carboxylic acid with prop-2-yn-1-amine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)perylene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perylene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while reduction could produce perylene dihydrides. Substitution reactions can result in a variety of functionalized perylene derivatives .
Scientific Research Applications
N-(Prop-2-YN-1-YL)perylene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)perylene-3-carboxamide involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photochemistry. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Similar structure but with a naphthalene core instead of perylene.
N-(Prop-2-yn-1-yl)aniline: Features an aniline core, differing in aromaticity and electronic properties.
N-(Prop-2-yn-1-yl)benzamide: Contains a benzamide core, offering different reactivity and applications.
Uniqueness
N-(Prop-2-YN-1-YL)perylene-3-carboxamide is unique due to its perylene core, which provides enhanced π-π stacking interactions and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence and electronic conductivity.
Properties
CAS No. |
918438-07-0 |
|---|---|
Molecular Formula |
C24H15NO |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-prop-2-ynylperylene-3-carboxamide |
InChI |
InChI=1S/C24H15NO/c1-2-14-25-24(26)21-13-12-20-17-9-4-7-15-6-3-8-16(22(15)17)18-10-5-11-19(21)23(18)20/h1,3-13H,14H2,(H,25,26) |
InChI Key |
GYKFNBJUIFEZSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)



![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)



![2-[(4-Ethoxyphenyl)methyl]-2,3-dihydro-1H-indene](/img/structure/B14188199.png)
![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)

